molecular formula C22H23N3O6S2 B2399670 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methoxybenzoate CAS No. 877651-71-3

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methoxybenzoate

Cat. No.: B2399670
CAS No.: 877651-71-3
M. Wt: 489.56
InChI Key: WTVDVTBHBMQWQY-UHFFFAOYSA-N
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Description

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methoxybenzoate is a useful research compound. Its molecular formula is C22H23N3O6S2 and its molecular weight is 489.56. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research on imino-4-methoxyphenol thiazole derived Schiff bases demonstrated moderate activity against bacteria and fungi. This suggests potential antimicrobial applications for compounds with similar structures, hinting at the possibility that our compound of interest could have similar uses given its structural similarities, particularly in relation to the thiadiazole component (Vinusha et al., 2015).

Synthesis and Characterization

Another study focused on the synthesis and characterization of derivatives, highlighting the importance of structural analysis in understanding the chemical and biological properties of such compounds. While the compound was not directly studied, insights from these synthetic procedures can guide research into its synthesis and potential applications (Juber et al., 2020).

Auxin Activities and Potential Agricultural Applications

Investigations into acylamides with substituted thiadiazole and pyrazole derivatives showed limited auxin activity and some antiblastic effects on wheat, indicating potential research avenues in agriculture and plant biology (Yue et al., 2010).

Antioxidant and Anticancer Properties

A study on triazolo-thiadiazoles revealed potent antioxidant properties and significant anticancer activity against hepatocellular carcinoma cell lines, suggesting that compounds incorporating thiadiazole and pyrazole structures can be explored for their therapeutic potential (Sunil et al., 2010).

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S2/c1-4-13(5-2)19(27)23-21-24-25-22(33-21)32-12-14-10-16(26)18(11-30-14)31-20(28)15-8-6-7-9-17(15)29-3/h6-11,13H,4-5,12H2,1-3H3,(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVDVTBHBMQWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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